9-Ethyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione
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Overview
Description
9-Ethyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione is a heterocyclic compound that features a fused pyrano and indole ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione can be achieved through various methods, including oxidative cycloaddition reactions. One such method involves the electrochemical oxidative coupling of indoles/enamines with active methylene compounds, followed by tandem 6π-electrocyclization . This method offers mild reaction conditions and avoids the need for prefunctionalization of reactants.
Industrial Production Methods: The use of environmentally friendly and atom-economic approaches, such as dehydrogenative cross-couplings, is preferred .
Chemical Reactions Analysis
Types of Reactions: 9-Ethyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions using electrochemical methods.
Cycloaddition: It participates in [3+3] cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Oxidative Cycloaddition: Common reagents include indoles/enamines and active methylene compounds, with electrochemical oxidation being a key condition.
Cyclization: Tandem 6π-electrocyclization is a crucial step in the synthesis.
Major Products: The major products formed from these reactions are structurally complex heterocycles, such as dihydropyrano[4,3-b]indoles and 2,3-dihydrofurans .
Scientific Research Applications
9-Ethyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 9-Ethyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione involves its interaction with molecular targets and pathways. The compound’s fused ring system allows it to engage in various biochemical interactions, potentially inhibiting specific enzymes or receptors. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione: A closely related compound with a methyl group instead of an ethyl group.
2,9-Dihydropyrano[2,3-b]-indoles: Compounds with a similar pyrano-indole fused ring system but differing in the position of the pyrano ring.
Uniqueness: 9-Ethyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione is unique due to its specific substitution pattern and the resulting biological activities. Its ethyl group may confer distinct properties compared to its methyl-substituted counterpart .
Properties
CAS No. |
60442-31-1 |
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Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
9-ethyl-4H-pyrano[3,4-b]indole-1,3-dione |
InChI |
InChI=1S/C13H11NO3/c1-2-14-10-6-4-3-5-8(10)9-7-11(15)17-13(16)12(9)14/h3-6H,2,7H2,1H3 |
InChI Key |
CAVPQTYQGJPIIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C(=O)OC(=O)C3 |
Origin of Product |
United States |
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